Ethyl 4-ethylbenzoate

Description

Contextualization of Ethyl 4-ethylbenzoate (B1233868) within Ester Chemistry and its Derivatives

Ethyl 4-ethylbenzoate belongs to the broad class of organic compounds known as esters. Esters are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by an alkoxy (-OR) group. Specifically, it is a benzoate (B1203000) ester, meaning it is derived from benzoic acid, the simplest aromatic carboxylic acid. Benzoate esters are characterized by a benzene (B151609) ring attached to a carbonyl group, which is then linked to an oxygen atom bonded to an alkyl or aryl group. ontosight.ai They are common intermediates in organic reactions. ontosight.ai

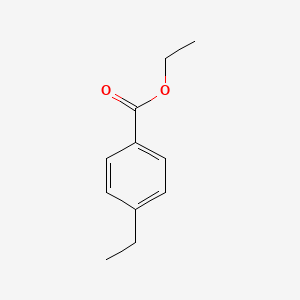

The structure of this compound consists of a central benzene ring with an ethyl ester group (-COOCH₂CH₃) and, at the para (4th) position of the ring, an ethyl group (-CH₂CH₃). chemiis.commdpi.com It is typically synthesized through the acid-catalyzed esterification of 4-ethylbenzoic acid with ethanol (B145695). chemiis.com This reaction is a fundamental process in organic chemistry for forming esters. Like other esters, this compound can undergo hydrolysis to revert to its parent carboxylic acid and alcohol, or transesterification to form a different ester, highlighting its utility as a versatile chemical building block. chemiis.commdpi.com

The properties of this compound are defined by its molecular structure. The aromatic ring and the ester group provide a rigid, polar core, while the two ethyl groups add nonpolar character.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 36207-13-3 |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol mdpi.com |

| Appearance | Colorless to pale yellow liquid chemiis.com |

| Solubility | Moderately soluble in organic solvents, limited solubility in water chemiis.com |

| Boiling Point | 73.2-74.2 °C @ 1 Torr sapub.org |

This compound is part of a large family of benzoate ester derivatives. Its structure can be compared to simpler analogs like ethyl benzoate (which lacks the para-ethyl group) and more complex derivatives where the substituents are varied to tune the molecule's properties for specific applications. google.com For instance, ethyl 4-ethoxybenzoate features an ethoxy group in the para position, which can influence its use as an intermediate in pharmaceuticals and dyes. nih.gov The introduction of different functional groups, such as in ethyl 4-bromo-3-ethylbenzoate , further illustrates the chemical diversity achievable from the basic benzoate scaffold. researchgate.net

Significance of this compound in Contemporary Chemical Synthesis and Material Science

The significance of this compound lies primarily in its role as a chemical intermediate and as a structural motif for advanced materials. Its bifunctional nature, with reactive sites on both the aromatic ring and the ester group, allows it to be a versatile building block in organic synthesis. For example, the ester can be converted into other functional groups, while the aromatic ring can undergo further substitution.

In material science, aromatic esters with para-substituted alkyl chains, like this compound, are of particular interest. The rigid core and the flexible side chains are characteristic features of molecules used to create liquid crystals. google.com The specific length and nature of the alkyl groups on benzoate esters can influence the temperature range and type of liquid crystalline phases (mesophases) formed. researchgate.net While specific studies on this compound's liquid crystal behavior are not widely documented, research on similar p-alkylbenzoate esters shows their importance in designing materials for liquid crystal displays (LCDs). mdpi.comgoogle.com The structure of this compound makes it a potential precursor for such materials.

Furthermore, benzoate esters are integral to polymer chemistry. They can be used as monomers or additives to modify polymer properties. For example, poly(alkyl benzoate)s can be synthesized and subsequently converted into poly(p-phenylene)s, which are known for their high thermal stability and electrical conductivity. scilit.comchemimpex.com The presence of the ethyl groups in this compound could be exploited to enhance the solubility and processability of such polymers. In some polymerization processes, related benzoate esters like ethyl-4-isopropoxy benzoate are used as selectivity control agents to improve catalyst performance and control polymer properties. nih.gov The structural similarity suggests a potential role for this compound in similar applications.

The compound also serves as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The parent acid, 4-ethylbenzoic acid, is a known intermediate in the production of pharmaceuticals, and its ester derivatives are key for subsequent synthetic transformations. ontosight.ai

Table 2: Research Applications of this compound and Related Structures

| Field of Research | Role of this compound or Structural Analogs |

|---|---|

| Organic Synthesis | Serves as a versatile intermediate for creating more complex molecules. ontosight.ai |

| Material Science (Liquid Crystals) | The p-alkylbenzoate structure is a key component in designing molecules that exhibit liquid crystalline phases. researchgate.netgoogle.com |

| Polymer Chemistry | Used as a monomer precursor for high-performance polymers like poly(p-phenylene)s and as a potential modifier or control agent in polymerization. nih.govscilit.com |

| Pharmaceutical Research | Acts as a building block in the synthesis of potential drug candidates, leveraging the 4-substituted benzoate scaffold. ontosight.ai |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-ethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUKPAPWEWUPTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334458 | |

| Record name | Ethyl 4-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36207-13-3 | |

| Record name | Ethyl 4-ethylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36207-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for Ethyl 4 Ethylbenzoate

Classical and Contemporary Synthetic Approaches to Ethyl 4-ethylbenzoate (B1233868)

The synthesis of Ethyl 4-ethylbenzoate, an important organic ester, is achieved through various chemical pathways. The most common and well-established method is the Fischer esterification, a cornerstone of organic synthesis. However, advancements in chemical methodology have led to the development of alternative, more efficient techniques such as microwave-assisted synthesis.

Fischer esterification is a classic organic reaction that involves the esterification of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. chembam.comathabascau.ca The reaction is reversible, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This is typically accomplished by using an excess of one of the reactants, usually the alcohol, or by removing the water formed during the reaction. organic-chemistry.orglibretexts.org

The synthesis of this compound via Fischer esterification involves the reaction of 4-ethylbenzoic acid with ethanol (B145695) in the presence of an acid catalyst. quora.comquora.com The mechanism of this acid-catalyzed reaction proceeds through several key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the 4-ethylbenzoic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

Nucleophilic Attack by Ethanol : The oxygen atom of the ethanol molecule acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer : A proton is then transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate, forming a good leaving group (water).

Elimination of Water : The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule and the formation of a protonated ester.

Deprotonation : Finally, the protonated ester is deprotonated, typically by a molecule of the alcohol or the conjugate base of the acid catalyst, to yield the final product, this compound, and regenerate the acid catalyst.

The rate of the Fischer esterification reaction is influenced by several factors, and kinetic studies are essential for understanding and optimizing these parameters to maximize the yield of this compound. The key reaction parameters that are typically optimized include:

Temperature : Increasing the reaction temperature generally increases the rate of reaction. However, there is an optimal temperature that needs to be determined to avoid side reactions and ensure the stability of the reactants and products.

Catalyst Concentration : The concentration of the acid catalyst plays a significant role in the reaction kinetics. A higher catalyst concentration can lead to a faster reaction rate, but it can also promote unwanted side reactions.

Molar Ratio of Reactants : The molar ratio of 4-ethylbenzoic acid to ethanol is a critical parameter. Using a large excess of ethanol can shift the equilibrium towards the formation of the ester, thereby increasing the conversion of the carboxylic acid. uoi.gr

Kinetic studies often involve monitoring the concentration of reactants and products over time using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The data obtained from these studies can be used to develop a kinetic model for the reaction, which can then be used to predict the optimal reaction conditions for achieving the desired yield and purity of this compound.

Table 1: Factors Influencing Fischer Esterification Kinetics

| Parameter | Effect on Reaction Rate | Considerations for Optimization |

|---|---|---|

| Temperature | Increases rate with increasing temperature | Balance between reaction rate and potential for side reactions or reactant/product degradation. |

| Catalyst Concentration | Higher concentration generally increases rate | Potential for increased side reactions and corrosion; catalyst cost and recovery. |

| Reactant Molar Ratio | Excess alcohol shifts equilibrium to favor product formation | Stoichiometric balance, cost of reactants, and ease of separation of excess reactant. |

| Steric Hindrance | Increased steric hindrance in alcohol or carboxylic acid decreases the rate | The structure of the reactants can significantly impact the reaction kinetics. athabascau.ca |

| Water Removal | Removal of water drives the equilibrium towards the product | Use of desiccants or azeotropic distillation can enhance the yield. organic-chemistry.orglibretexts.org |

The choice of catalyst is a crucial aspect of the Fischer esterification process for the synthesis of this compound.

Sulfuric Acid : Concentrated sulfuric acid is a commonly used homogeneous catalyst for this reaction. quora.com It is highly effective in protonating the carboxylic acid and accelerating the reaction. uoi.gr However, its use is associated with several drawbacks, including difficulties in separation from the reaction mixture, corrosion of equipment, and the generation of acidic waste. study.com

Solid Acid Catalysts : To overcome the limitations of homogeneous catalysts, a variety of solid acid catalysts have been developed and utilized for esterification reactions. These heterogeneous catalysts are easily separated from the reaction mixture, can often be regenerated and reused, and are generally less corrosive. Examples of solid acid catalysts include:

Zeolites : These are microporous aluminosilicate minerals with strong acidic sites that can effectively catalyze esterification reactions. researchgate.net

Sulfated Zirconia : This is a superacidic catalyst that has shown high activity in various acid-catalyzed reactions, including esterification.

Modified Clays : Materials like Montmorillonite K10, when activated with acids such as orthophosphoric acid, can serve as effective solid acid catalysts for esterification. ijstr.orggoogle.com

Magnetic-responsive solid acid catalysts : These have been designed for ease of separation from the reaction mixture using a magnetic field. rsc.orgnih.gov

Ion-Exchange Resins : Acidic ion-exchange resins, such as Amberlyst and Dowex, are polymeric materials containing sulfonic acid groups that act as catalytic sites. scirp.orgresearchgate.net These resins are effective heterogeneous catalysts for esterification and offer advantages such as high catalytic activity, good thermal stability, and ease of separation and reuse. researchgate.netbohrium.com

The selection of a particular catalyst depends on factors such as its activity, selectivity, stability, cost, and the specific conditions of the reaction.

While Fischer esterification is a widely used method, alternative synthetic routes have been explored to improve efficiency and address some of the limitations of the classical approach.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient method for accelerating chemical reactions. ajrconline.org In the synthesis of this compound, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. cibtech.org

The principle of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can result in a dramatic increase in the reaction rate. uwlax.edu

A study on the microwave-assisted synthesis of ethyl benzoate (B1203000) from benzoic acid and ethanol demonstrated that optimizing parameters such as the molar ratio of reactants, temperature, and reaction time is crucial for achieving high yields. uwlax.edu Another study on the synthesis of ethyl benzoate using expandable graphite (B72142) as a catalyst under microwave heating found that a yield of 80.1% could be achieved in 1.5 hours. cibtech.org Research on the preparation of ethyl 4-nitrobenzoate (B1230335) has also shown the effectiveness of microwave irradiation in combination with zeolite catalysts. scirp.orgresearchgate.net

Table 2: Comparison of Conventional and Microwave-Assisted Esterification

| Feature | Conventional Heating (Reflux) | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Mechanism | Conduction and convection | Direct dielectric heating |

| Reaction Time | Hours | Minutes to a few hours cibtech.org |

| Energy Efficiency | Generally lower | Often higher |

| Temperature Control | Bulk temperature control | Precise and rapid temperature control |

| Yields | Variable, often requires long reaction times for high yields | Often higher yields in shorter times cibtech.org |

| Environmental Impact | Can be less "green" due to longer energy usage | Considered a greener chemistry approach ajrconline.org |

The use of microwave-assisted synthesis represents a significant advancement in the preparation of this compound, offering a faster, more energy-efficient, and often higher-yielding alternative to traditional methods.

Alternative Synthetic Routes to this compound and Related Derivatives

Synthesis via Hydrolysis of Substituted Benzoxazinone (B8607429) Derivatives

The synthesis of benzoates from benzoxazinone precursors is not a conventional pathway. Benzoxazinones are heterocyclic compounds structurally derived from anthranilic acid (2-aminobenzoic acid). Chemical reactions involving the hydrolysis of the benzoxazinone ring, whether under acidic or basic conditions, typically lead to the cleavage of the heterocyclic ring to yield N-acylanthranilic acid derivatives. uomosul.edu.iqrsc.org This pathway regenerates the fundamental anthranilic acid scaffold.

Consequently, this route is not suitable for producing this compound, as the starting benzoxazinone would need to be derived from a 2-amino-4-ethylbenzoic acid, and the hydrolysis would yield this substituted aminobenzoic acid rather than the desired 4-ethylbenzoic acid required for esterification.

Preparation from 4-nitro ethyl benzoate

The conversion of ethyl 4-nitrobenzoate to this compound is a multi-step process that is not achieved by a direct single reaction. A chemically viable, though complex, pathway involves the transformation of the nitro group into an amino group, followed by its replacement with an ethyl group.

Step 1: Reduction of the Nitro Group The initial step is the reduction of the nitro group on ethyl 4-nitrobenzoate to an amino group, yielding ethyl 4-aminobenzoate. A variety of reducing agents can accomplish this; however, for a greener and more selective approach, indium metal in the presence of ammonium chloride in an aqueous ethanol solution is effective. orgsyn.org This method is advantageous as it proceeds in an environmentally safer solvent system and selectively reduces the nitro group without affecting the ester functionality. orgsyn.org The reaction involves heating a suspension of ethyl 4-nitrobenzoate with indium powder and an aqueous solution of ammonium chloride at reflux for several hours. orgsyn.org

Step 2: Diazotization and Substitution The resulting ethyl 4-aminobenzoate can then undergo a Sandmeyer-type reaction. This process begins with the diazotization of the primary aromatic amine by treating it with nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. While the classic Sandmeyer reaction is used to introduce halides or a cyano group, related reactions can be used to form carbon-carbon bonds, although this is less common for introducing a simple ethyl group. A more conventional approach for this transformation after diazotization would be a Gomberg-Bachmann reaction or a similar radical-based coupling, which are established methods for forming aryl-aryl bonds but are less straightforward for introducing alkyl groups like ethyl.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of esters like this compound aims to reduce environmental impact by using safer reagents, minimizing waste, and improving energy efficiency. nih.gov

Modern synthetic strategies increasingly focus on replacing hazardous solvents and reagents with safer alternatives. Key advancements in this area include:

Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields in shorter time frames and with reduced side product formation. ijpsr.comijpsr.com This technique can be applied to esterification reactions, potentially reducing the need for harsh catalysts and prolonged heating. researchgate.netcibtech.org

Solvent-Free Reactions : Conducting reactions without a solvent minimizes waste and eliminates the environmental and health hazards associated with many organic solvents. dergipark.org.tr

Aqueous Media : Utilizing water as a solvent is a cornerstone of green chemistry. The reduction of ethyl 4-nitrobenzoate using indium and ammonium chloride in an ethanol-water mixture is a prime example of an environmentally safer reaction medium. orgsyn.org

Catalysis is a fundamental principle of green chemistry, and advancements in this area are critical for the sustainable production of esters. nih.gov

Heterogeneous Catalysts : Solid acid catalysts, such as natural zeolites, offer a sustainable alternative to traditional mineral acids like sulfuric acid. scirp.org Zeolites are reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying purification and reducing waste. researchgate.netscirp.org Studies on the esterification of 4-nitrobenzoic acid have shown that hydrogen forms of natural zeolites (H-CL, H-MOR, H-HEU-M, H-PHI) can effectively catalyze the reaction with ethanol, with yields reaching up to 70% when combined with microwave or ultrasound irradiation. researchgate.net

Deep Eutectic Solvents (DES) : These materials are a new class of ionic liquids and are gaining attention as green catalysts. A deep eutectic solvent formed from p-toluene sulfonic acid and benzyl tri-ethyl ammonium chloride has been successfully used as a dual solvent-catalyst for the esterification of benzoic acid with various alcohols, achieving high conversions (up to 88.3% with ethanol) under solvent-free conditions. dergipark.org.tr

Expandable Graphite : This material, preprocessed with sulfuric acid, has been employed as a catalyst for the synthesis of ethyl benzoate under microwave heating, achieving yields of over 80%. cibtech.org It is inexpensive, easy to handle, and can be recycled. cibtech.org

| Catalyst Type | Example | Key Advantages | Reported Yield/Conversion |

|---|---|---|---|

| Natural Zeolites | H-MOR, H-HEU-M | Reusable, non-corrosive, easily separated | ~67% yield (ethyl 4-nitrobenzoate) |

| Deep Eutectic Solvents (DES) | p-TSA & BTEAC | Dual solvent-catalyst, reusable, low cost | 88.3% conversion (benzoic acid) |

| Expandable Graphite | Sulfuric acid intercalated | Inexpensive, recyclable, effective with microwaves | 80.1% yield (ethyl benzoate) |

Derivatization and Functionalization of this compound

While not a derivatization of this compound itself, ethyl 4-nitrobenzoate serves as a crucial starting material for the synthesis of novel 2-azetidinone (β-lactam) derivatives, which are of significant interest in medicinal chemistry. ijpsr.comijpsr.com The synthesis is a multi-step process that utilizes green chemistry techniques like microwave irradiation to enhance reaction speed and efficiency. ijpsr.com

The synthetic pathway involves three main steps:

Hydrazinolysis : Ethyl 4-nitrobenzoate is treated with hydrazine hydrate in ethanol under microwave irradiation. This reaction converts the ethyl ester into 4-nitro benzohydrazide. ijpsr.com

Formation of Schiff Bases : The resulting hydrazide is then condensed with various substituted aromatic aldehydes in a solvent like DMSO, again using microwave heating. This step forms the corresponding Schiff bases (N-acylhydrazones). ijpsr.com

Cyclization : The final step is the cyclocondensation of the Schiff base with chloroacetyl chloride in the presence of a base such as triethylamine in a solvent like DMF. This reaction, also facilitated by microwave irradiation, forms the 2-azetidinone ring, yielding the final derivative. ijpsr.com

This synthetic route provides an efficient and environmentally benign method for creating a library of novel azetidinone compounds starting from a readily available benzoate derivative. ijpsr.com

| Step | Reactants | Key Reagents | Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | Ethyl 4-nitrobenzoate | Hydrazine hydrate | Ethanol, Microwave | 4-nitro benzohydrazide |

| 2 | 4-nitro benzohydrazide | Substituted aromatic aldehyde | DMSO, Microwave | Schiff Base |

| 3 | Schiff Base | Chloroacetyl chloride, Triethylamine | DMF, Microwave | 2-Azetidinone derivative |

Reaction Mechanisms and Kinetic Investigations of Ethyl 4 Ethylbenzoate

Mechanistic Insights into Esterification and Hydrolysis of Ethyl 4-ethylbenzoate (B1233868)

Esterification, the process of forming an ester, and its reverse reaction, hydrolysis, are fundamental transformations for ethyl 4-ethylbenzoate. The mechanisms of these reactions are often catalyzed by acids or bases, and their rates are significantly influenced by the surrounding solvent and other reaction conditions.

The acid-catalyzed hydrolysis of esters like ethyl benzoate (B1203000) involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. libretexts.org The reaction is reversible and its mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org This is followed by a nucleophilic attack by a water molecule to form a tetrahedral intermediate. Subsequent proton transfers facilitate the departure of the alcohol as a leaving group, regenerating the carbonyl group of the carboxylic acid. libretexts.org

Theoretical studies on the acid-catalyzed hydrolysis of ethyl benzoate have been conducted to understand the role of water molecules in the reaction mechanism. researchgate.net Calculations have shown that the presence and specific positioning of water molecules are crucial in determining the activation free energy of the reaction. researchgate.net For instance, a model involving three water molecules provided a calculated activation free energy that closely matched the experimental value. researchgate.net

The solvent environment plays a significant role in the kinetics of acid-catalyzed hydrolysis. For instance, studies on the hydrolysis of ethyl benzoate in ethanol-water mixtures have shown that the rate of reaction is influenced by the composition of the solvent. ijsrst.com The rate constants for the alkaline hydrolysis of ethyl benzoate and ethyl p-nitrobenzoate show interesting variations with changes in the ethanol (B145695) content at different temperatures. ijsrst.com

Table 1: Second-Order Rate Constants for Alkaline Hydrolysis of Ethyl Benzoate in Ethanol-Water Mixtures

| Ethanol Mole Fraction | Temperature (°C) | k2 (L mol⁻¹ s⁻¹) |

|---|---|---|

| 0.16 | 25 | Value |

| 0.25 | 25 | Value |

| 0.40 | 25 | Value |

| 0.50 | 25 | Value |

| 0.16 | 40 | Value |

| 0.25 | 40 | Value |

| 0.40 | 40 | Value |

| 0.50 | 40 | Value |

Note: This table is illustrative. Specific values would need to be populated from the cited literature. ijsrst.com

Base-catalyzed hydrolysis, or saponification, of esters like ethyl benzoate is an irreversible reaction that produces a carboxylate salt and an alcohol. libretexts.org The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgbeilstein-journals.org The carbonyl group then reforms, leading to the expulsion of the alkoxide ion, which subsequently deprotonates the newly formed carboxylic acid. libretexts.org

The rate-determining step in the alkaline hydrolysis of methyl benzoate has been identified as the formation of the anionic tetrahedral intermediate. beilstein-journals.org Computational studies on the base-catalyzed hydrolysis of ethyl benzoate have explored the reaction paths and the role of water molecules. These studies suggest a multi-step process involving proton transfers and have indicated that the presence of a counter-ion like Na+ can unfavorably affect the reaction, particularly the initial hydroxide addition step. beilstein-journals.org

Solvent effects are also prominent in base-catalyzed hydrolysis. The rate of hydrolysis of ethyl benzoate in methanol-water mixtures has been observed to decrease with an increasing proportion of methanol. chemicaljournals.com This is attributed to the varying solvation of the initial and transition states. chemicaljournals.com The dielectric constant of the medium is a contributing factor, with a decrease in the dielectric constant generally leading to a decrease in the reaction rate for this type of reaction. ias.ac.in

Table 2: Rate Constants for the Base-Catalyzed Hydrolysis of Ethyl Benzoate in Methanol-Water Mixtures

| Methanol % (v/v) | Temperature (°C) | Rate Constant (k) |

|---|---|---|

| 30 | 20 | Value |

| 40 | 20 | Value |

| 50 | 20 | Value |

| 60 | 20 | Value |

| 70 | 20 | Value |

Note: This table is illustrative. Specific values would need to be populated from the cited literature. chemicaljournals.com

The equilibrium and rate of both esterification and hydrolysis are sensitive to various reaction conditions. For the esterification of benzoic acid with ethanol to form ethyl benzoate, an increase in both temperature and the molar ratio of ethanol to benzoic acid leads to an increase in the equilibrium conversion of benzoic acid. acs.orgacs.org

In heterogeneous catalysis, such as the synthesis and hydrolysis of ethyl benzoate over an acidic cation-exchange resin, the adsorption of reactants and products on the catalyst surface plays a crucial role. acs.orgacs.org The order of adsorption strengths has been found to be water > ethanol > ethyl benzoate > benzoic acid. acs.orgacs.org Kinetic data for both the synthesis and hydrolysis have been successfully correlated using models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, which accounts for these adsorption phenomena. acs.org

The choice of catalyst also significantly impacts the reaction. For example, the esterification of benzoic acid with ethanol has been studied using various catalysts, including acidic cation-exchange resins like Amberlyst 39. acs.orgresearchgate.net The reaction rate generally increases with temperature, while the equilibrium conversions may show less dependence on temperature. researchgate.net

Reactivity of this compound Towards Nucleophilic and Electrophilic Reagents

The reactivity of this compound is characterized by the electrophilic nature of its carbonyl carbon, making it susceptible to attack by nucleophiles. The aromatic ring can also undergo electrophilic substitution, although the ester group influences the position of attack.

This compound can react with nitrogen nucleophiles, such as amines, in a process known as aminolysis. This reaction results in the formation of an amide. The reaction of 6,8-dibromo-2-ethyl-4H-benzo[d] chemicaljournals.comCurrent time information in Durgapur, IN.oxazin-4-one with various nitrogen nucleophiles has been shown to produce quinazolinone derivatives and other related heterocyclic compounds. researchgate.netnih.gov

The reaction of esters with hydroxylamine (B1172632) derivatives can lead to the formation of hydroxamic acids. For instance, O-benzyl-hydroxylamine has been used to synthesize hydroxamate derivatives from unactivated esters. researchgate.net

Besides hydrolysis with water, this compound can react with other oxygen nucleophiles. For example, the reaction of 6,8-dibromo-2-ethyl-4H-benzo[d] chemicaljournals.comCurrent time information in Durgapur, IN.oxazin-4-one with ethanol as an oxygen nucleophile yields an ethyl benzoate derivative. researchgate.netnih.gov

Transesterification is another important reaction involving oxygen nucleophiles, where the alkoxy group of the ester is exchanged with that of an alcohol. This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the new alcohol. libretexts.org

Reactions with Carbon Electrophiles

The reactivity of this compound towards carbon electrophiles is centered on the chemistry of its ester functional group and the aromatic ring. While the ethyl group at the para position is primarily an activating group for electrophilic aromatic substitution, reactions involving external carbon electrophiles often target the ester functionality or positions activated by it.

One of the fundamental reactions analogous to the behavior of this compound involves the Claisen condensation. In a crossed-Claisen condensation, an ester lacking α-hydrogens, such as ethyl benzoate, can react with the enolate of another ester. uomustansiriyah.edu.iq this compound, which also lacks α-hydrogens, can serve a similar role. It can act as the electrophilic acceptor for an enolate ion generated from a different ester (one with α-hydrogens), leading to the formation of a β-keto ester. uomustansiriyah.edu.iq

The general mechanism for this type of reaction is as follows:

A strong base removes an α-hydrogen from a reactant ester to form an enolate ion.

This enolate ion acts as a carbon nucleophile, attacking the electrophilic carbonyl carbon of this compound.

An addition-elimination sequence occurs, where the ethoxide group of this compound is displaced. uomustansiriyah.edu.iq

The resulting product is a β-ketoester. uomustansiriyah.edu.iq

Another relevant example involves the reaction of benzoxazinone (B8607429) derivatives with carbon electrophiles like benzaldehyde (B42025). In specific synthetic pathways, a benzoxazinone can react with benzaldehyde derivatives to yield complex heterocyclic compounds that incorporate the ethyl benzoate structure. nih.gov This demonstrates the role of related structures in reactions with carbon electrophiles to build more complex molecular architectures. nih.gov The electron-withdrawing nature of a nitro group in ethyl 4-nitrobenzoate (B1230335), an analogue, enhances the electrophilicity of the carbonyl carbon, making it a more reactive substrate for nucleophilic attack compared to this compound. solubilityofthings.com

Thermal Decomposition Pathways and Kinetics of this compound and its Analogues

The thermal stability and decomposition mechanisms of esters like this compound are critical for their application in high-temperature environments and for understanding their fragmentation patterns in mass spectrometry.

Gas-Phase Pyrolysis Studies and Rate Determinations

Gas-phase pyrolysis of ethyl benzoate and its substituted analogues typically proceeds through a unimolecular elimination reaction via a cyclic transition state. This concerted mechanism involves the transfer of a β-hydrogen from the ethyl group to the carbonyl oxygen, leading to the formation of the corresponding benzoic acid and ethylene (B1197577). cdnsciencepub.com

Studies on the pyrolysis of ortho-substituted ethyl benzoates have shown that the reaction is largely insensitive to major steric effects from substituents. cdnsciencepub.com For instance, the presence of two ortho-methyl groups in ethyl 2,6-dimethylbenzoate (B1233830) only slightly reduces the reaction rate compared to ethyl benzoate, indicating minimal steric hindrance. cdnsciencepub.com The reaction is primarily influenced by the polar effects of the substituents. cdnsciencepub.com The extent of pyrolysis can be quantified by measuring the amount of ethylene produced using gas-phase chromatography. cdnsciencepub.com

The general pyrolysis reaction for an ethyl benzoate derivative is: C₆H₄(R)COOCH₂CH₃ → C₆H₄(R)COOH + CH₂=CH₂

The table below shows the relative rates of pyrolysis for some substituted ethyl benzoates, which helps in understanding the electronic effects on the reaction rate.

| Substituent (ortho) | Relative Rate (k_rel) |

| H | 1.00 |

| NH₂ | 1.14 |

| OH | 1.27 |

| NO₂ | 1.13 |

| Cl | 0.77 |

| I | 0.79 |

| CH₃ | 0.94 |

| 2,6-dimethyl | 0.88 |

Data sourced from pyrolysis studies on ortho-substituted ethyl benzoates. cdnsciencepub.com

Thermal Gravimetric Analysis (TGA) for Decomposition Mechanism Elucidation

Thermogravimetric analysis (TGA) is a technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. researchgate.net For this compound and its analogues, TGA can elucidate the decomposition pathways by identifying the temperatures at which significant weight loss occurs.

For example, TGA studies on lanthanide complexes containing 4-ethylbenzoate ligands show multi-stage decomposition processes. researchgate.net The initial weight loss is often attributed to the loss of water molecules, followed by the decomposition of the organic ligands at higher temperatures. researchgate.net The evolved gases during the decomposition can be analyzed using coupled techniques like Fourier Transform Infrared Spectroscopy (FTIR) to identify the breakdown products, such as H₂O, CO₂, and various organic fragments. researchgate.net

In studies of related aromatic hydrazones derived from ethyl benzoate, TGA revealed that these compounds are stable up to certain temperatures before undergoing major decomposition. rsc.org For instance, different aroyl hydrazones showed stability up to temperatures ranging from 118°C to 228°C. rsc.org

The thermal degradation of Amadori derivatives, which can produce ethyl benzoate, has also been investigated using TGA. researchgate.net These analyses show distinct temperature peaks for the maximum rate of mass loss, providing insight into the stability and degradation kinetics of the compounds. researchgate.net

| Compound/Complex | Decomposition Temperature Range (°C) | Key Observations |

| Aroyl Hydrazone 3a | Starts at 228.23 | Multistage decomposition observed. rsc.org |

| Aroyl Hydrazone 3d | Starts at 179.51 | A major weight loss stage occurs between 179.51°C and 318.03°C. rsc.org |

| Lanthanide-4-ethylbenzoate complexes | > 350 | Initial loss of water, followed by decomposition of organic ligands (4-ethylbenzoate). researchgate.net |

| N-(1-deoxy-D-fructosyl-1-yl)-L-phenylalanine ester | T_p = 132 | Peak temperature of mass-loss rate; degradation in ethanol yields ethyl benzoate. researchgate.net |

Influence of Substituents on Thermal Reactivity

The influence of substituents on the thermal reactivity of ethyl benzoate analogues is a key area of investigation in physical organic chemistry. The rate of pyrolysis is significantly affected by the electronic properties (polar effects) of the substituents on the aromatic ring. cdnsciencepub.com Steric effects, especially from ortho substituents, have been found to play a minor role in the gas-phase pyrolysis of ethyl benzoates. cdnsciencepub.com

Substituents that can stabilize the slight charge separation in the six-membered cyclic transition state can enhance the reaction rate. For example, ortho-substituents like -NH₂ and -OH, which can participate in hydrogen bonding, show slightly enhanced reactivity. cdnsciencepub.com Electron-withdrawing groups like -NO₂ also increase the rate, which is consistent with a mechanism involving some degree of charge separation in the transition state. cdnsciencepub.com

The Hammett equation is often used to correlate reaction rates with substituent constants (σ). For the pyrolysis of 1-arylethyl acetates, a related system, a good correlation with σ+ values is observed, indicating the development of a positive charge at the benzylic position in the transition state. acs.org In contrast, for the pyrolysis of ethyl benzoates, the effect is more complex and cannot be described by a simple Hammett relationship, although polar effects are clearly dominant over steric ones. cdnsciencepub.comuniroma1.it

The thermal stability of diazo compounds, such as ethyl halodiazoacetates, is highly influenced by the α-substituents. beilstein-journals.org This highlights the general principle that substituents in close proximity to the reacting center have a profound impact on thermal reactivity. beilstein-journals.org Studies on azobenzene (B91143) derivatives with terminal ester groups also show that substituents can influence thermal stability, with more flexible linkages potentially reducing it. yuntech.edu.tw

Advanced Spectroscopic and Computational Characterization of Ethyl 4 Ethylbenzoate Systems

Spectroscopic Analysis in Elucidating Molecular Structure and Conformation

Spectroscopic techniques are indispensable tools for probing the molecular structure of ethyl 4-ethylbenzoate (B1233868), offering insights into its constituent atoms and their arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the carbon-hydrogen framework of organic molecules. For ethyl 4-ethylbenzoate, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The ethyl group attached to the benzoate (B1203000) core gives rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a pattern indicative of an ethyl group. The protons on the benzene (B151609) ring typically appear as a set of multiplets in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. Key resonances include a signal for the carbonyl carbon (C=O) of the ester group, which is significantly deshielded and appears at a high chemical shift. ucalgary.ca The aromatic carbons of the benzene ring show several signals in the characteristic aromatic region. The carbons of the ethyl ester group and the ethyl substituent on the ring also produce distinct signals at lower chemical shifts. ucalgary.caaskfilo.com

A related compound, ethyl benzoate, shows ¹³C NMR chemical shifts at approximately 166.5 ppm for the carbonyl carbon, around 132.8, 130.6, 129.6, and 128.3 ppm for the aromatic carbons, 60.9 ppm for the O-CH₂ carbon, and 14.3 ppm for the CH₃ carbon. nih.gov While not identical, these values provide a reference for the expected chemical shifts in this compound.

Table 1: Representative ¹³C NMR Chemical Shifts for Benzoate Esters

| Carbon Type | Ethyl Benzoate (ppm) askfilo.comnih.gov |

|---|---|

| Carbonyl (C=O) | ~166.5 - 167 |

| Aromatic (C-ipso) | ~130.4 |

| Aromatic (C-ortho) | ~129.4 |

| Aromatic (C-meta) | ~128.1 |

| Aromatic (C-para) | ~132.6 |

| Methylene (O-CH₂) | ~60.8 |

| Methyl (CH₃) | ~14.1 |

Note: Data for ethyl benzoate is provided for comparative purposes.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound, the most prominent absorption band is due to the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1720-1700 cm⁻¹. ucalgary.ca This strong absorption is a key indicator of the ester functionality.

Other significant absorptions include those for the C-O stretching vibrations of the ester, which are usually found in the 1300-1100 cm⁻¹ region. ucalgary.ca The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl groups appear just below 3000 cm⁻¹. The presence of the benzene ring is further confirmed by C=C stretching vibrations within the ring, typically seen in the 1600-1450 cm⁻¹ range. libretexts.org

For comparison, the IR spectrum of the similar compound ethyl benzoate shows a strong C=O stretch at 1720 cm⁻¹ and C-O stretches around 1275 and 1110 cm⁻¹. ucalgary.ca

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. When coupled with Gas Chromatography (GC), it becomes a powerful tool for separating and identifying components of a mixture.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (178.23 g/mol ). nih.gov The fragmentation pattern is also characteristic. Common fragments would likely arise from the loss of the ethoxy group (-OCH₂CH₃) or the ethyl group (-CH₂CH₃) from the molecular ion. The base peak in the mass spectrum of the related ethyl benzoate is often observed at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺. nih.gov A similar fragmentation would be expected for this compound, leading to a significant peak at m/z 133, corresponding to the [CH₃CH₂C₆H₄CO]⁺ fragment. nih.gov Other observed fragments for this compound include those at m/z 178 and 105. nih.gov

Table 2: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 178 | [M]⁺ (Molecular Ion) nih.gov |

| 133 | [M - OCH₂CH₃]⁺ nih.gov |

| 105 | [M - C₂H₅ - CO₂]⁺ or from rearrangement nih.gov |

Data is based on common fragmentation patterns and available spectral data. nih.gov

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which provides information about its electronic transitions. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions within the benzene ring and the carbonyl group.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides a theoretical framework to complement experimental data, offering a deeper understanding of molecular structure, properties, and reactivity.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties.

For systems containing benzoate esters, DFT calculations, often using the B3LYP functional, have been successfully employed to:

Optimize Molecular Geometry: DFT can predict the most stable three-dimensional arrangement of atoms in this compound.

Calculate Vibrational Frequencies: Theoretical IR spectra can be generated and compared with experimental FTIR data to aid in the assignment of vibrational modes. scholarsresearchlibrary.com For instance, studies on similar molecules have shown that DFT calculations can accurately predict the C=O stretching frequency. scholarsresearchlibrary.comnih.gov

Predict Electronic Properties: DFT can be used to calculate properties such as dipole moments and to analyze the distribution of electron density within the molecule. researchgate.net

Simulate Electronic Spectra: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and simulate the UV-Visible absorption spectrum. researchgate.netnih.gov

In studies of related benzoate derivatives, DFT calculations have been instrumental in understanding reaction mechanisms, such as in the hydrolysis of ethyl benzoate. beilstein-journals.org These computational approaches have also been used to investigate the interaction of benzoate esters with other molecules, for example, in the context of catalysis. dntb.gov.ua

Molecular Dynamics Simulations and Potential of Mean Force Calculations

Molecular dynamics (MD) simulations and potential of mean force (PMF) calculations are powerful computational tools used to investigate the dynamics and energetics of chemical processes in solution at an atomic level. For systems involving ethyl benzoate and its derivatives, these methods provide detailed insights into reaction mechanisms, particularly for processes like hydrolysis, by mapping the free energy landscape along a specific reaction coordinate.

A significant application of these techniques has been in the study of the hydrolysis of ethyl benzoate. Theoretical studies using a hybrid Quantum Mechanics/Monte Carlo/Free Energy Perturbation (QM/MC/FEP) method have been employed to understand the reaction in acidic aqueous solutions. researchgate.net In these simulations, the solute (ethyl benzoate) is treated with quantum mechanics (e.g., using the AM1 method), while the solvent is handled with classical potential functions. researchgate.net The potential of the mean force, which represents the free energy profile along a chosen reaction coordinate (such as the breaking of the C-O bond), is obtained through importance sampling techniques. researchgate.net

For the acidic hydrolysis of ethyl benzoate, PMF calculations reveal that the solvent significantly influences the reaction, creating a nearly unimodal reaction surface and substantially increasing the activation barrier. researchgate.net The transition state for this process is found to occur at a carbon-oxygen separation of approximately 2 Å. researchgate.net The calculated free energy of activation from these simulations shows excellent agreement with experimental values, validating the accuracy of the computational approach. researchgate.net

Table 1: Calculated Free Energy Data for Ethyl Benzoate Hydrolysis

| Parameter | Calculated Value (kcal/mol) | Method | Reference |

|---|---|---|---|

| Free Energy of Activation (ΔG‡) | 26.3 | QM/MC/FEP | researchgate.net |

| Free Energy of Activation (ΔG‡) | 26.4 | QM/MC/FEP (3WA model) | researchgate.net |

| Free Energy Barrier | 24-28 | QM/MC/FEP | researchgate.net |

| Tetrahedral Intermediate Energy | 10-14 (above reactants) | QM/MC/FEP | researchgate.net |

The coupled reference interaction site model (RISM)/simulation methodology is another cost-effective approach for calculating the PMF curve for reactions in solution. acs.org This method has been successfully applied to determine the free energy of activation for SN2 reactions, yielding results that compare favorably with experimental data and more computationally intensive methods. acs.org Such approaches hold promise for further detailed studies of reactions involving this compound in various solvent environments.

Quantum Chemical Calculations for Reaction Kinetics and Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction kinetics and mechanisms for compounds like this compound. These computational methods allow for the determination of transition state geometries, activation energies, and the influence of catalysts and solvents on reaction pathways.

The hydrolysis of esters, a fundamental reaction for ethyl benzoate, has been extensively studied. For the base-catalyzed hydrolysis, quantum chemical calculations using methods like PM6-DH2 in a solvent continuum model can determine the activation energies (Ea) for the formation of the tetrahedral intermediate. nih.gov Similarly, for the acid-catalyzed hydrolysis of ethyl benzoate, calculations at the B3LYP/6-311++G(d,p) level of theory, incorporating explicit water molecules, have been used to model the reaction. researchgate.net These studies highlight the crucial role of individual solvent molecules in stabilizing the transition state and yielding activation free energies consistent with experimental findings. researchgate.net

DFT calculations have also been applied to study the transesterification kinetics of benzoate esters. For instance, the mechanism of transesterification with various alcohols catalyzed by cyclic amidines has been investigated using the M06-2X functional with the aug-cc-pvdz basis set. osti.gov These calculations can model the reaction coordinate, identify intermediates, and determine activation barriers for key steps, such as the decomposition of the tetrahedral intermediate. osti.gov The results from these studies provide a molecular-level explanation for experimentally observed reaction kinetics. osti.gov

Furthermore, the atmospheric fate of ethyl benzoate derivatives has been explored through quantum chemical calculations. The kinetics and mechanisms of OH-initiated oxidation reactions of compounds like 4-cyanophenyl 4-ethylbenzoate have been systematically investigated to understand their atmospheric transformation. researchgate.net

Table 2: Calculated Activation Energies for Reactions of Benzoate Esters

| Reaction | Compound/Model | Method | Activation Energy (Ea or ΔG‡) | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | Ethyl benzoate (3WA model) | B3LYP/6-311++G(d,p) / QM/MC/FEP | 26.4 kcal/mol (ΔG‡) | researchgate.net |

| Base Hydrolysis | n-Butyl p-aminobenzoate | PM6-DH2 | 52.7 kJ/mol (Ea) | nih.gov |

| Transesterification | 2-(benzoyloxy)ethyl benzoate | M06-2X/aug-cc-pvdz | 83.0 kJ/mol (barrier for intermediate decomposition) | osti.gov |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density into molecular fragments, this method provides a detailed picture of how molecules interact with their neighbors. For crystalline systems containing this compound or its structural motifs, this analysis reveals the nature and relative importance of various non-covalent contacts, such as hydrogen bonds and van der Waals interactions.

Studies on various crystalline compounds incorporating the ethyl benzoate moiety demonstrate the power of this technique. For example, in the crystal structure of (E)-ethyl 4-[(4-hydroxy-3-methoxy-5-nitrobenzylidene)amino]benzoate, Hirshfeld analysis was used to explore and quantify the intermolecular interactions. iucr.org The analysis generates 2D fingerprint plots, which provide a summary of all intermolecular contacts. In this case, H···H interactions were found to be the most significant contributor to the total Hirshfeld surface area, although other contacts like O···H and C···H were also prominent. iucr.org

Similarly, in a di-substituted thiourea (B124793) derivative containing an ethyl benzoate substituent, Hirshfeld analysis showed that H···H contacts accounted for over half of the crystal packing interactions. nih.gov The analysis further detailed the contributions from H···O/O···H, H···S/S···H, and H···C/C···H interactions, providing a quantitative breakdown of the forces stabilizing the crystal structure. nih.gov This study also used the Hirshfeld surface to confirm the presence of π-π stacking interactions between benzene rings. nih.govnih.gov

The analysis of a 1,2,3-triazole derivative of ethyl benzoate also utilized Hirshfeld surfaces to show that H···H and H···C/C···H interactions are the most important for the crystal packing. researchgate.net These examples underscore the utility of Hirshfeld surface analysis in providing a detailed fingerprint of the intermolecular environment in crystals containing the this compound framework.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Ethyl Benzoate Derivatives

| Compound Type | H···H (%) | O···H / H···O (%) | C···H / H···C (%) | Other Significant Contacts (%) | Reference |

|---|---|---|---|---|---|

| Schiff Base Derivative | 36.9 | Present | Present | N/A | iucr.org |

| Thiourea Derivative | 51.1 | 14.6 | 7.2 | H···S (14.5%), C···C (6.0%) | nih.gov |

Solvatochromic Effects and Dipole Moment Evaluation

Solvatochromism refers to the change in the color of a chemical substance, or more accurately, a shift in its absorption or emission spectra, when the polarity of the solvent is changed. Studying these effects provides valuable information about the electronic structure of a molecule and its interactions with the surrounding solvent molecules. For systems containing this compound, solvatochromic studies, often combined with computational methods, are used to evaluate ground and excited state dipole moments and to understand phenomena like intramolecular charge transfer (ICT).

Research on pyrazoline derivatives featuring a 4-ethylbenzoate group has demonstrated significant solvatochromic behavior. elsevierpure.comresearchgate.net The photophysical properties of these compounds were investigated in a range of nonpolar, polar aprotic, and protic solvents. researchgate.net The observed shifts in the absorption and emission spectra are attributed to a combination of non-specific interactions with the solvent and an ICT process within the molecule. elsevierpure.comresearchgate.net Typically, the emission spectra are more sensitive to solvent polarity than the absorption spectra, resulting in a Stokes shift that correlates with solvent polarity parameters. researchgate.net

A key outcome of these studies is the evaluation of the electric dipole moments in the ground state (μg) and the first excited state (μe). Various theoretical models, such as those by Lippert-Mataga and Bakhshiev, are used to estimate these values from the spectral shifts. researchgate.netsemanticscholar.org It is consistently found that the excited state dipole moment is larger than the ground state dipole moment (μe > μg), indicating that the molecule becomes more polarized upon excitation. researchgate.net This increased polarization leads to greater stabilization of the excited state in polar solvents. elsevierpure.comresearchgate.net

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to support and explain the experimental findings. elsevierpure.comresearchgate.net These calculations can predict absorption and emission energies, HOMO/LUMO energy gaps, and the ground and excited state dipole moments, providing a theoretical basis for the observed solvatochromic behavior. researchgate.net Additionally, advanced techniques like chiral tag molecular rotational resonance spectroscopy, combined with quantum chemical calculations, have been used to analyze the dipole moment components of complexes involving ethyl-4-ethylbenzoate. nih.gov

Table 4: Dipole Moment Data for an this compound Derivative

| Compound | Method | Ground State Dipole Moment (μg) (Debye) | Excited State Dipole Moment (μe) (Debye) | Reference |

|---|---|---|---|---|

| 1-phenyl-3-naphthyl-5-(4-ethylbenzoate)-2-pyrazoline derivative | Solvatochromic Method & DFT/TDDFT | N/A (Change in dipole moment Δμ reported) | N/A (μe > μg) | elsevierpure.comresearchgate.net |

| Ethyl-4-(ethyl-1-d)benzoate Isomer 1 Complex | Quantum Chemical Calculation | N/A | μc = 0.1 D | nih.gov |

| Ethyl-4-(ethyl-1-d)benzoate Isomer 3 Complex | Quantum Chemical Calculation | N/A | μc = 0.6 D | nih.gov |

(Note: Specific numerical values for the dipole moments of the parent this compound are not detailed in the provided context, but data for derivatives and complexes are shown to illustrate the application of the evaluation methods.)

Analytical Methodologies for Ethyl 4 Ethylbenzoate Quantification and Detection

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for the analytical determination of Ethyl 4-ethylbenzoate (B1233868). Both high-performance liquid chromatography (HPLC) and gas chromatography (GC), especially when coupled with mass spectrometry, provide robust platforms for its separation and analysis.

While specific, validated HPLC methods for the routine analysis of Ethyl 4-ethylbenzoate are not extensively documented in scientific literature, general reversed-phase HPLC (RP-HPLC) methods are suitable for its determination. Based on the analysis of similar aromatic esters like ethyl benzoate (B1203000), a typical method would involve a C18 column (e.g., LiChrospher RP-18) and a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer sielc.comresearchgate.net. The mobile phase composition can be adjusted (isocratic or gradient elution) to achieve the desired separation from other components in a sample matrix sielc.com. For instance, a mobile phase of acetonitrile and water, with formic acid as a modifier for mass spectrometry compatibility, is a common starting point sielc.comsielc.com. Detection is typically performed using a UV detector, as the benzene (B151609) ring in this compound provides a chromophore that absorbs in the UV range, often around 235-260 nm researchgate.net.

An ultra-performance liquid chromatography (UPLC) method developed for the simultaneous determination of 21 preservatives in cosmetics, including the related compound ethyl benzoate, utilized a C18 column with a gradient elution of 0.1% formic acid and methanol. This approach allowed for the baseline separation of all compounds in under 8.5 minutes, demonstrating the efficiency of modern liquid chromatography for this class of compounds.

Gas chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a detector like a Flame Ionization Detector (FID) or, more commonly, a Mass Spectrometer (MS), it provides high sensitivity and specificity.

GC-MS Analysis: In GC-MS, the gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. This provides not only quantitative information based on signal intensity but also qualitative information from the mass spectrum, which serves as a chemical fingerprint. For this compound, the PubChem database records experimental GC-MS data, showing characteristic mass-to-charge ratio (m/z) peaks at 178, 149, 133, and 105 nih.gov. The compound has a reported Kovats Retention Index of 1393 on a semi-standard non-polar column, which is a key parameter for its identification in complex chromatograms nih.gov. A study on substances migrating from plastic food contact materials utilized a GC-MS method with a 5% phenyl methyl siloxane column to separate a large number of compounds, including ethyl benzoate d-nb.info.

GC × GC-TOFMS: Comprehensive two-dimensional gas chromatography (GC × GC) coupled with time-of-flight mass spectrometry (TOFMS) offers even greater separation power, which is particularly useful for analyzing extremely complex samples like food and beverages. In this technique, analytes are subjected to two different separation columns. This advanced method has been used for the analysis of honeybush tea, where ethyl benzoate was identified using an analytical standard sigmaaldrich.comscientificlabs.ie. The enhanced resolution of GC × GC helps to separate co-eluting compounds that would otherwise overlap in a one-dimensional GC analysis, leading to more accurate identification and quantification.

For the analysis of volatile compounds like this compound in solid or liquid samples, headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique. It is a solvent-free method where a fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) to extract volatile and semi-volatile analytes. After extraction, the fiber is transferred to the injector of a GC for thermal desorption and analysis.

HS-SPME coupled with GC-MS has been successfully applied to determine the presence of the related compound, ethyl benzoate, in a variety of matrices, including:

Japanese soy sauce sigmaaldrich.comscientificlabs.ie

Honeybush tea sigmaaldrich.comscientificlabs.ie

Cherry wine sigmaaldrich.comscientificlabs.ie

Monstera deliciosa fruits sigmaaldrich.comscientificlabs.ie

The choice of fiber coating is critical for efficient extraction. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a commonly used fiber type for a broad range of volatile compounds. The extraction efficiency is influenced by factors such as extraction time, temperature, and sample matrix composition.

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods, particularly UV-Vis spectrophotometry, are fundamental analytical techniques used for the quantitative determination of compounds that absorb light. This compound, containing a substituted benzene ring, inherently absorbs ultraviolet radiation. However, specific, validated UV-Vis spectrophotometric methods for its quantification are not prominently featured in the scientific literature, likely because chromatographic methods offer superior selectivity, which is crucial when analyzing complex samples where multiple components might absorb at similar wavelengths.

In principle, a quantitative analysis could be developed by measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax) and using a calibration curve constructed from standards of known concentration, following the Beer-Lambert law. For a related compound, Ethyl 4-(dimethylamino)benzoate, the λmax in ethanol (B145695) is reported at 310.25 nm photochemcad.com. The λmax for this compound would differ due to the different substituent on the benzene ring but would be expected in the mid-UV range. The primary limitation of this approach is the potential for interference from other UV-absorbing compounds in the sample matrix, which can lead to inaccurate results. Therefore, spectrophotometry is more suited for the analysis of pure or simple mixtures of the compound.

Method Validation and Quality Control in Analytical Procedures

The validation of any analytical method is critical to ensure that the results are reliable, reproducible, and accurate for the intended purpose. A validated method provides confidence in the reported data. For the analysis of this compound, method validation would follow internationally recognized guidelines.

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. In GC-MS, this is demonstrated by the unique retention time and mass spectrum of the analyte.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a series of injections of calibration standards and assessing the correlation coefficient (R²) of the resulting curve, which should ideally be >0.99 frontiersin.org.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (e.g., a spiked matrix or a certified reference material) and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Quality control procedures involve the routine use of control samples, such as blanks, calibration standards, and control samples with known concentrations, to monitor the performance of the analytical method over time.

The use of a well-characterized reference standard is fundamental to achieving accurate and traceable analytical results. An analytical reference standard is a highly purified compound against which the substance in a sample is compared for identification and quantification.

For this compound, a reference standard would be used to:

Confirm the identity of the analyte in a sample by comparing retention times in chromatography.

Prepare calibration curves for the quantitative determination of the analyte's concentration.

Validate the analytical method.

Suppliers of reference standards provide a Certificate of Analysis (CoA) that details the material's identity and purity. While a specific CoA for this compound is not publicly available, the data provided for the closely related ethyl benzoate analytical standard illustrates the typical characterization.

Table 1: Typical Properties of an Ethyl Benzoate Analytical Standard

| Property | Typical Value/Specification | Method |

| Purity (Assay) | ≥99.0% | Gas Chromatography (GC) |

| Identity Confirmation | Conforms to structure | ¹H-NMR, Mass Spectrometry |

| Water Content | ≤0.5% | Karl Fischer Titration |

| Appearance | Colorless Liquid | Visual Inspection |

| Refractive Index | n20/D 1.504 - 1.506 | Refractometry |

This table is representative and based on data for ethyl benzoate analytical standards. sigmaaldrich.comsigmaaldrich.com

The purity value from the CoA is essential for accurately preparing calibration standards and ensuring that the final calculated concentration of this compound in an unknown sample is correct.

Evaluation of Selectivity, Accuracy, Precision, and Linearity

The validation of analytical methods ensures that the data generated is accurate, reliable, and reproducible. International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for performing method validation. semanticscholar.org

Selectivity/Specificity

Selectivity, or specificity, refers to the ability of an analytical method to unequivocally measure the analyte of interest in the presence of other components that may be expected to be present in the sample matrix. elementlabsolutions.com These components can include impurities, degradation products, or matrix components.

To establish selectivity, analyses of blank matrix samples (containing all components except the analyte) are compared with samples spiked with this compound and potentially interfering compounds. The absence of interfering peaks at the retention time of this compound in the blank chromatogram demonstrates the method's specificity. elementlabsolutions.com For instance, in the development of stability-indicating methods using High-Performance Liquid Chromatography (HPLC), forced degradation studies are performed under stress conditions (e.g., acid, base, oxidation, heat, and light) to produce potential degradation products. uobasrah.edu.iq A successful method will resolve the this compound peak from all these degradation products. In the analysis of complex samples like food packaging or environmental water, techniques like Gas Chromatography coupled with Mass Spectrometry (GC-MS) are often employed. The use of extracted ion chromatograms (EICs) in GC-MS provides a high degree of selectivity, allowing for the differentiation of the target analyte from co-eluting matrix components. nih.gov

Accuracy

Accuracy represents the closeness of the measured value obtained by the method to the true value. elementlabsolutions.com It is typically determined through recovery studies by spiking a blank matrix with a known concentration of the analyte standard. The sample is then prepared and analyzed, and the result is compared to the known true value. Accuracy is usually expressed as the percentage recovery.

Validation studies for analytical methods used to detect esters like this compound in various matrices report high accuracy. For example, a GC-MS method developed for the analysis of substances from food contact materials, including the related compound ethyl benzoate, demonstrated mean recoveries between 70% and 115% at three different concentration levels. nih.gov Another method involving vortex-assisted surfactant-enhanced microextraction for fungicides, which used ethyl benzoate as an extraction solvent, showed recoveries ranging from 99.9% to 106.7%, indicating negligible influence from the matrix. researchgate.net

Table 1: Research Findings on the Accuracy of Analytical Methods for Benzoate Esters

| Analytical Method | Matrix | Analyte | Spiking Level | Recovery (%) | Reference |

|---|---|---|---|---|---|

| GC-MS | Food Simulants (A and C) | Ethyl benzoate | Not specified | 70 - 115% | nih.gov |

| SPME-GC-MS/MS | Paperboard | Ethyl benzoate | Not specified | 99.2% | labrulez.com |

| HPLC-UV | Feedingstuffs | Benzoic acid | 274 - 400 mg/kg | 90 - 100% | europa.eu |

This table is interactive. You can sort the columns by clicking on the headers.

Precision

Precision is the measure of the degree of scatter between a series of measurements of the same homogeneous sample under prescribed conditions. elementlabsolutions.com It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained when the analysis is performed by the same operator, on the same equipment, over a short period.

Intermediate Precision (Inter-day precision): The precision obtained from analyses conducted within the same laboratory but on different days, with different analysts, or on different equipment.

For methods analyzing substances from food contact materials, RSDs are often required to be smaller than 20%. nih.gov A validated stability-indicating RP-HPLC method for related substances including ethyl benzoate reported that the RSD for the area in the repeatability study was within 15.0%. semanticscholar.org Similarly, an evaluation of an HPLC-UV method for benzoic acid in animal feed reported relative precisions (repeatability and intermediate precision) ranging from 0.4% to 1.9%. europa.eu

Table 2: Research Findings on the Precision of Analytical Methods for Benzoate Esters

| Analytical Method | Matrix | Analyte | Precision Level | Relative Standard Deviation (RSD) (%) | Reference |

|---|---|---|---|---|---|

| GC-MS | Food Simulants | Ethyl benzoate & others | Not specified | < 20% | nih.gov |

| RP-HPLC | Pharmaceutical Gel | Ethyl benzoate & others | Repeatability | < 15.0% | semanticscholar.org |

| HPLC-UV | Feedingstuffs & Premixtures | Benzoic acid | Repeatability & Intermediate | 0.4 - 1.9% | europa.eu |

| VASEME-HPLC | Water Samples | Fungicides (using ethyl benzoate) | Intra-day | 7.8 - 8.2% | researchgate.net |

This table is interactive. You can sort the columns by clicking on the headers.

Linearity

Linearity demonstrates the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. elementlabsolutions.com This is determined by analyzing a series of dilutions of a standard solution of known concentrations. A calibration curve is then generated by plotting the analytical response versus the concentration. The linearity is evaluated by statistical methods, such as calculating the coefficient of determination (R²). An R² value close to 1.000 indicates a strong linear relationship.

Analytical methods for benzoate esters typically show excellent linearity over a defined concentration range. For instance, a SPME-GC-MS/MS method for contaminants in paperboard packaging showed a linear range for ethyl benzoate from 0 to 60 ng with a coefficient of determination (R²) of 0.9920. labrulez.com Another method for analyzing fungicides reported a coefficient of determination exceeding 0.998 over a concentration range of 0.1–200 μg/L. researchgate.net

Table 3: Research Findings on the Linearity of Analytical Methods for Benzoate Esters

| Analytical Method | Analyte | Linear Range | Coefficient of Determination (R²) | Reference |

|---|---|---|---|---|

| SPME-GC-MS/MS | Ethyl benzoate | 0 - 60 ng | 0.9920 | labrulez.com |

| VASEME-HPLC | Fungicides (using ethyl benzoate) | 0.1 - 200 µg/L | > 0.998 | researchgate.net |

| GC-MS | Various volatile compounds | Not specified | 0.9811 - 0.9925 | notulaebotanicae.ro |

This table is interactive. You can sort the columns by clicking on the headers.

Environmental Fate and Remediation Research of Ethyl 4 Ethylbenzoate

Atmospheric Transformation and Degradation Pathways

The atmospheric fate of Ethyl 4-ethylbenzoate (B1233868) is primarily governed by its reactions with key oxidants present in the troposphere, namely the hydroxyl radical (OH) and ozone (O₃). These reactions transform the parent compound into various degradation products and determine its persistence and potential for long-range transport.

The primary degradation pathway for Ethyl 4-ethylbenzoate in the atmosphere is initiated by reactions with hydroxyl (OH) radicals. acs.orgresearchgate.net Theoretical studies using quantum chemical calculations on structurally similar compounds, such as 4-cyanophenyl 4-ethylbenzoate (CEB), provide insight into the kinetics and mechanisms of this process. acs.orgresearchgate.netresearchgate.net